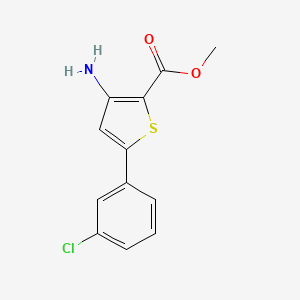
Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
描述
Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group
作用机制
Target of Action
“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” belongs to the class of thiophene derivatives . Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties
Mode of Action
Thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Thiophene derivatives have been found to have a variety of effects depending on their specific targets .
Action Environment
The compound is stable at room temperature , which suggests it may be relatively stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiophene derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its heterocyclic structure.
Enzyme Inhibition: Can be studied for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in anti-inflammatory and anticancer drugs.
Industry:
相似化合物的比较
Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a chlorophenyl group.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group instead of an amino group.
Uniqueness:
Chlorophenyl Group: The presence of the chlorophenyl group imparts unique electronic properties, making it distinct from other thiophene derivatives.
Amino Group: The amino group enhances its reactivity and potential for forming hydrogen bonds, which is crucial in biological applications.
属性
IUPAC Name |
methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWFUWQZRXIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














